(S)-4-Phenylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 4 Phenylpyrrolidin 2 One
Traditional and Established Synthetic Routes to Phenylpyrrolidinones
Conventional methods for synthesizing the racemic or enantiomerically enriched forms of 4-phenylpyrrolidin-2-one often involve multi-step sequences starting from readily available precursors.
One of the fundamental approaches to constructing the pyrrolidinone ring is through intramolecular cyclization. This can be achieved from precursors like 4-phenylbutyric acid derivatives or N-phenyl-4-aminobutyric acid. For instance, the synthesis can start from raw materials like diethyl malonate and 2-nitro-1-phenylethylketone, which undergo a condensation reaction to form an intermediate. This intermediate is then subjected to catalytic hydrogenation and subsequent decarboxylation to yield 4-phenyl-2-pyrrolidone (B42324) google.com. Another pathway involves the reaction of ethyl bromoacetate (B1195939) with benzyl (B1604629) cyanide to produce 3-cyano-phenylpropionic acid ethyl ester, which is then reduced and cyclized to form the desired product google.com.
These cyclization strategies are foundational in organic synthesis but may require harsh reaction conditions and can lead to the formation of racemic mixtures, necessitating further resolution steps to obtain the desired (S)-enantiomer.
Another established method involves the chemical transformation of a pre-existing chiral precursor. A notable example is the synthesis of (S)-4-Phenylpyrrolidin-2-one from (4S)-3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, ethyl ester. This process typically involves two key steps: saponification of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation to yield the final product chemicalbook.com. This route takes advantage of a commercially available chiral starting material to directly afford the desired enantiomer.
| Starting Material | Key Transformation Steps | Product |
| (4S)-3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, ethyl ester | 1. Saponification 2. Decarboxylation | This compound |
Enantioselective Synthesis Strategies for this compound
To overcome the limitations of traditional methods, particularly the lack of stereocontrol, significant research has been directed towards developing enantioselective synthetic routes. Biocatalysis has emerged as a powerful tool in this regard.
The use of enzymes, particularly transaminases, has revolutionized the synthesis of chiral amines and their derivatives, including this compound.
A highly efficient method for producing enantiomerically enriched 4-phenylpyrrolidin-2-one is through a dynamic kinetic resolution (DKR) process catalyzed by ω-transaminases. researchgate.netmdpi.com This strategy typically involves an enzymatic enantioselective amination reaction. Commercially available ω-transaminases, such as ATA-117 (which is (R)-selective) and ATA-301 (which is (S)-selective), have been successfully employed in these resolutions. researchgate.net The DKR process allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of up to 100%.
| ω-Transaminase | Selectivity | Application |
| ATA-117 | (R)-selective | Synthesis of (R)-4-phenylpyrrolidin-2-one derivatives researchgate.netuni-greifswald.de |
| ATA-301 | (S)-selective | Synthesis of (S)-4-arylpyrrolidin-2-one derivatives researchgate.net |
The efficiency and stereoselectivity of these biocatalytic reactions are highly dependent on the reaction conditions. Careful optimization of parameters such as pH and the choice of co-solvent is crucial for enhancing the enantioselectivity of the transaminase-catalyzed reaction. researchgate.netmdpi.com For instance, the use of a co-solvent can influence the enzyme's activity and selectivity, leading to higher enantiomeric excess of the desired product. Similarly, maintaining an optimal pH is critical for the enzyme's stability and catalytic efficiency. Through thorough optimization, these biocatalytic methods have been successfully applied on a multi-gram scale, demonstrating their potential for industrial applications. researchgate.net
| Parameter | Effect on Reaction |
| pH | Influences enzyme stability and activity |
| Co-solvent | Can enhance enantioselectivity |
Asymmetric Organocatalysis
Asymmetric organocatalysis has emerged as a powerful strategy for constructing chiral molecules, avoiding the use of metal catalysts. In the context of pyrrolidinone synthesis, organocatalysts can facilitate key bond-forming reactions with high stereoselectivity. While a direct application to this compound is not extensively detailed in seminal reports, related syntheses highlight the potential of this approach.
For instance, studies into the stereoselective synthesis of pyrrolidinones via the nitro-Mannich reaction have explored asymmetric variants. One such study utilized Feringa's phosphoramidite (B1245037) ligand in a reaction that, after conjugate addition and subsequent in situ nitro-Mannich reaction followed by lactamization, formed a pyrrolidinone structure. This approach, while demonstrating the feasibility of organocatalysis, achieved moderate enantioselectivity, yielding the pyrrolidinone with a 52% enantiomeric excess (e.e.). This highlights both the promise and the ongoing challenges in developing highly selective organocatalytic routes for this class of compounds.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of derivatives of 4-phenylpyrrolidin-2-one, most notably in the asymmetric synthesis of the pharmacologically active compound (R)-Rolipram.
One of the benchmark strategies for achieving the asymmetric synthesis of Rolipram involves the conjugate addition of a chiral enolate, derived from an Evans' N-acyloxazolidinone auxiliary, to a β-nitrostyrene derivative. thieme-connect.com Evans oxazolidinones are highly effective chiral auxiliaries that direct the stereochemistry of reactions at the α-carbon of the acyl group. researchgate.net By attaching the appropriate propionyl group to the chiral oxazolidinone, a chiral enolate is generated using a strong base. This enolate then adds to the nitrostyrene (B7858105) precursor of the 4-phenylpyrrolidin-2-one core in a highly diastereoselective manner. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile (the nitrostyrene) to attack from the less hindered face, thus establishing the desired stereochemistry at the C4 position. After the addition reaction, the chiral auxiliary is cleaved to reveal a carboxylic acid or related functional group, which can then be elaborated through reduction and cyclization to form the final pyrrolidinone ring of Rolipram with high enantiopurity. thieme-connect.com
| Auxiliary Type | Key Reaction | Substrate | Outcome |
| Evans' N-acyloxazolidinone | Conjugate Addition | β-Nitrostyrene derivative | High diastereoselectivity in the formation of the C-C bond, leading to enantiopure Rolipram. thieme-connect.com |
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. For the synthesis of the 4-phenylpyrrolidin-2-one core, metal catalysis has been employed to create the key chiral center enantioselectively. A prominent example is found in the catalytic enantioselective synthesis of (R)-(-)-Rolipram. thieme-connect.com
This synthesis utilizes a chiral dirhodium(II) complex to catalyze an intramolecular C-H insertion reaction. thieme-connect.com The process begins with the preparation of an N-alkyl-N-aryl-α-diazoacetamide precursor. In the key step, this diazo compound is treated with a chiral dirhodium(II) carboxylate catalyst, specifically Rh₂(S-BPTTL)₄, where BPTTL is N-benzene-fused-phthaloyl-(S)-tert-leucinate. The catalyst facilitates the decomposition of the diazo group to form a rhodium-carbene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion at the benzylic position of the N-alkyl group. The chiral ligands on the dirhodium center create a chiral environment that directs the C-H insertion to occur with high enantioselectivity, yielding the desired 4-substituted pyrrolidin-2-one precursor with an 88% e.e. thieme-connect.com This method represents the first catalytic enantioselective synthesis of Rolipram and showcases the power of metal-catalyzed C-H functionalization to construct complex chiral structures. thieme-connect.com
| Catalyst System | Key Reaction | Substrate | Enantiomeric Excess (e.e.) |
| Dirhodium(II) carboxylate, Rh₂(S-BPTTL)₄ | Intramolecular C-H Insertion | N-alkyl-N-4-nitrophenyl-α-methoxycarbonyl-α-diazoacetamide | 88% thieme-connect.com |
Novel and Emerging Synthetic Pathways to this compound
Beyond traditional catalytic methods, several novel synthetic strategies have been developed that utilize unique chemical transformations to access the 4-phenylpyrrolidin-2-one core. These emerging pathways often feature high efficiency, atom economy, and the ability to construct the target molecule from readily available starting materials through elegant reaction cascades.
Aza-Baeyer-Villiger Rearrangements
A recently developed method for the synthesis of γ-lactams, including 4-phenylpyrrolidin-2-one, involves an aza-Baeyer-Villiger type rearrangement of 3-phenylcyclobutanone (B1345705). This approach provides a mild and stereospecific alternative to harsher, traditional methods like the Beckmann or Schmidt rearrangements.
The reaction employs an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH), which reacts with the 3-phenylcyclobutanone substrate. Mechanistic studies suggest that the reaction proceeds through a Criegee-like intermediate, which then undergoes rearrangement with nitrogen insertion. A key finding is that the migratory aptitude of the adjacent carbon atoms aligns with that of the parent Baeyer-Villiger oxidation, allowing for a highly regioselective and stereospecific transformation. This method has been shown to be effective for the synthesis of 4-phenylpyrrolidin-2-one under mild conditions, typically stirring at room temperature in a solvent like N,N-dimethylformamide (DMF).
| Substrate | Reagent | Solvent | Conditions | Product |
| 3-Phenylcyclobutanone | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | N,N-Dimethylformamide (DMF) | 25 °C, 24 h | 4-Phenylpyrrolidin-2-one |
Nitro-Mannich Reactions in Pyrrolidinone Synthesis
Cascade reactions that form multiple bonds in a single operation provide an efficient route to complex molecules. The nitro-Mannich/lactamization cascade is a powerful one-pot method for the direct and stereoselective synthesis of pyrrolidinones. This reaction typically involves three components: an aldehyde, an amine, and a nitroester, such as methyl 3-nitropropanoate.
The process begins with the in situ formation of an imine from the aldehyde and amine. The acidic nitroester then reacts with the imine in a nitro-Mannich reaction to form a carbon-carbon bond. The resulting intermediate is perfectly poised for a subsequent intramolecular lactamization, where the amine attacks the ester carbonyl, irreversibly forming the stable five-membered pyrrolidinone ring. This cascade reaction is highly diastereoselective and can generate multiple contiguous stereocenters in a single step. The scope of the reaction is broad, accommodating a variety of aldehydes and amines, leading to a diverse range of substituted pyrrolidinones.
Ring-Opening Reactions of Strained Carbocycles
The ring-opening of strained carbocycles, particularly donor-acceptor (D-A) cyclopropanes, has emerged as a versatile method for synthesizing substituted pyrrolidin-2-ones. D-A cyclopropanes are activated by an electron-donating group (the donor) and an electron-withdrawing group (the acceptor), making the three-membered ring susceptible to nucleophilic attack.
A straightforward synthetic route to 1,5-disubstituted pyrrolidin-2-ones utilizes the reaction of D-A cyclopropanes with primary amines, such as anilines or benzylamines. thieme-connect.combohrium.comacs.org The reaction is typically initiated by a Lewis acid, which catalyzes the nucleophilic attack of the amine on the cyclopropane (B1198618) ring, leading to its opening and the formation of a γ-amino ester intermediate. acs.org This intermediate then undergoes a spontaneous or base-promoted intramolecular lactamization to yield the pyrrolidin-2-one core. bohrium.com This one-pot process is efficient and has a broad scope, allowing for variation in the amine nucleophile and the substituents on the donor-acceptor cyclopropane. thieme-connect.com In this transformation, the D-A cyclopropane effectively acts as a 1,4-C,C-dielectrophile. thieme-connect.com
Palladium-Catalyzed Cycloaddition and C-H Activation Strategies for Related Phenylpyrrolidinones
The construction of the pyrrolidinone ring system, a core structural motif in many biologically active compounds, has been a significant focus of synthetic organic chemistry. Among the advanced methodologies, palladium-catalyzed reactions have emerged as powerful tools for the formation of this heterocyclic scaffold with high efficiency and stereocontrol. Specifically, palladium-catalyzed cycloaddition and C-H activation strategies have been pivotal in the synthesis of various substituted pyrrolidinones, including those with phenyl substituents, which are structurally related to this compound.
Palladium catalysis offers a versatile platform for the construction of complex molecular architectures, and its application in the synthesis of pyrrolidinones has led to the development of novel and efficient synthetic routes. rsc.org These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups, making them highly attractive for the synthesis of diverse libraries of compounds for drug discovery and other applications.
Palladium-Catalyzed Cycloaddition Reactions
Palladium-catalyzed cycloaddition reactions represent a powerful strategy for the convergent synthesis of cyclic compounds. In the context of pyrrolidinone synthesis, [3+2] cycloaddition reactions have been particularly well-explored. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring.
One notable example is the Pd/DPEphos catalyzed [3+2] cycloaddition of various alkyl isocyanates with 2-acetoxymethyl-3-allyltrimethylsilane, which serves as a trimethylenemethane (TMM) equivalent. elsevierpure.com This reaction provides a convenient route to 5-ring lactams, specifically β,γ-unsaturated 2-pyrrolidinones with an exocyclic alkene moiety. elsevierpure.com The mechanism is proposed to involve an initial N-allylation of the isocyanate followed by a nucleophilic ring closure to furnish the desired 2-pyrrolidinone (B116388) product. elsevierpure.com A key advantage of this method is that the formation of the pyrrolidinone ring occurs without epimerization of existing stereocenters. elsevierpure.com
| Catalyst/Ligand | Reactants | Product Type | Key Features |
| Pd/DPEphos | Alkyl isocyanates, 2-acetoxymethyl-3-allyltrimethylsilane | β,γ-unsaturated 2-pyrrolidinones | Convenient access to 5-ring lactams; No epimerization of stereogenic centers. elsevierpure.com |
While direct application to the synthesis of this compound is not explicitly detailed, these cycloaddition strategies provide a foundational framework for accessing the core pyrrolidinone structure, which could potentially be adapted for the synthesis of phenyl-substituted derivatives.
C-H Activation Strategies
Transition metal-catalyzed C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov Palladium-catalyzed C-H activation has been successfully employed for the synthesis and functionalization of saturated aza-heterocycles, including the pyrrolidine (B122466) ring system. nih.gov
An enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which provides a route to 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org This method relies on the sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a Negishi coupling with aryl bromides. organic-chemistry.org While this example focuses on functionalization at the 2-position, it highlights the potential of palladium-catalyzed C-H activation to introduce aryl groups onto the pyrrolidine ring with high stereocontrol.
Furthermore, palladium-catalyzed enantioselective formal 5-endo arylative cyclization of enaminones has been reported for the construction of hexahydrocarbazol-4-ones containing contiguous quaternary and tertiary stereocenters with high enantioselectivities and diastereoselectivities. rsc.org This demonstrates the power of palladium catalysis in constructing complex fused ring systems incorporating a functionalized nitrogen heterocycle.
More directly related to the functionalization of the pyrrolidinone core, a palladium-catalyzed oxidative allylic alkylation of N-hydroxyimides with allyl arenes via C-H activation has been reported. thieme.de This reaction demonstrates the utility of N-hydroxyimides as nucleophiles in palladium-catalyzed allylic substitutions.
| Catalyst System | Substrate | Reaction Type | Product | Enantioselectivity |
| Pd(OAc)2 / tBu3P-HBF4 | N-Boc-pyrrolidine, Aryl bromides | α-Arylation (via deprotonation/Negishi coupling) | 2-Aryl-N-Boc-pyrrolidines | High (e.g., 96:4 er) organic-chemistry.org |
These C-H activation methodologies offer a conceptually different approach to the synthesis of phenyl-substituted pyrrolidinones. Instead of constructing the ring with the phenyl group already in place, these strategies allow for the introduction of the phenyl group onto a pre-existing pyrrolidinone scaffold, potentially offering greater flexibility in the synthesis of analogs. The continued development of these palladium-catalyzed methodologies holds significant promise for the efficient and stereoselective synthesis of this compound and its derivatives.
Chemical Transformations and Derivatization of S 4 Phenylpyrrolidin 2 One
N-Functionalization of the Pyrrolidinone Ring
The secondary amine within the lactam structure of (S)-4-Phenylpyrrolidin-2-one provides a reactive site for the introduction of various substituents through N-functionalization reactions.
N-Alkylation Reactions (e.g., with ethyl chloroacetate (B1199739) or ethyl bromoacetate)
N-alkylation of the pyrrolidinone ring is a common strategy to introduce a variety of functional groups. The reaction of 4-phenylpyrrolidin-2-one with alkyl halides, such as ethyl chloroacetate or ethyl bromoacetate (B1195939), in the presence of a strong base, proceeds to give the corresponding N-alkylated products.
For instance, the alkylation of 4-phenylpyrrolidin-2-one with ethyl chloroacetate using sodium hydride as a base affords ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate in a nearly quantitative yield of 98% semanticscholar.org. This ester can then be subjected to further transformations. A similar reaction using the potassium salt of the starting lactam, formed with potassium hydroxide (B78521) in DMSO, and a twofold excess of ethyl chloroacetate resulted in the formation of the corresponding activated ester, albeit in a lower yield of 65% after vacuum distillation semanticscholar.org.
The use of ethyl bromoacetate has also been reported for the N-alkylation of 4-phenylpyrrolidin-2-one. This reaction is typically carried out in a polar aprotic solvent like dioxane or THF with a strong base such as an alkali-metal hydride. These conditions facilitate the formation of ethyl 4-phenyl-2-oxopyrrolidine-1-acetate, which serves as a key intermediate for the synthesis of more complex derivatives researchgate.net.
Table 1: N-Alkylation Reactions of 4-Phenylpyrrolidin-2-one
| Alkylating Agent | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| Ethyl chloroacetate | Sodium hydride | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 98 |
| Ethyl chloroacetate | Potassium hydroxide/DMSO | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 65 |
| Ethyl bromoacetate | Alkali-metal hydride/Dioxane or THF | Ethyl 4-phenyl-2-oxopyrrolidine-1-acetate | Not specified |
Synthesis of N-Acyl and N-Carbamoyl Derivatives (e.g., N-carbamoylmethyl-4(S)-phenyl-2-pyrrolidinone)
The synthesis of N-acyl and N-carbamoyl derivatives expands the chemical space accessible from this compound. The intermediate, 4-phenyl-2-oxopyrrolidine-1-acetic acid, obtained from the hydrolysis of the corresponding ethyl ester, is a key precursor for N-acyl derivatives semanticscholar.orgresearchgate.net. This carboxylic acid can be reacted with various amines in the presence of a condensing agent, such as isobutyl chloroformate, and a base like triethylamine (B128534) to yield a range of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides researchgate.net.
A prominent example of an N-carbamoyl derivative is N-carbamoylmethyl-4(S)-phenyl-2-pyrrolidone, also known as Carphedon or Phenylpiracetam. The synthesis of this class of compounds can be achieved through various routes, often starting from the N-alkylation of 4-phenyl-2-pyrrolidone (B42324) followed by amidation.
Functionalization at the Phenyl Moiety
The phenyl group of this compound offers another site for chemical modification, primarily through C-H activation and electrophilic aromatic substitution reactions.
Directed C-H Activation and Functionalization (e.g., using 1-phenylpyrrolidin-2-one as a directing group in palladium-catalyzed reactions)
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. In the context of molecules containing a phenyl group attached to a nitrogen heterocycle, the nitrogen atom or a carbonyl group can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position of the phenyl ring.
While specific examples for this compound are not extensively detailed, the principle can be illustrated with related structures. For instance, the amide group in N-phenylpyrrolidin-2-one can direct palladium catalysts to facilitate ortho-C–H bond functionalization. This strategy allows for the introduction of various substituents, such as aryl or alkyl groups, directly onto the phenyl ring. Palladium(II)-catalyzed intermolecular direct ortho-alkenylation and acetoxylation of phenols have been achieved using a directing group strategy, proceeding through a cyclopalladated intermediate wikipedia.org. This approach highlights the potential for regioselective functionalization of the phenyl ring in this compound.
Electrophilic Aromatic Substitution Strategies
The general mechanism of EAS involves the attack of the aromatic pi-electron system on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex wikipedia.orgmasterorganicchemistry.com. Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in the substituted product masterorganicchemistry.com. The specific conditions and reagents for EAS reactions on this compound would determine the nature of the introduced functional group.
Modifications to the Pyrrolidinone Ring System
Beyond functionalization at the nitrogen and the phenyl group, the core pyrrolidinone ring can also undergo structural modifications. These transformations can lead to novel heterocyclic scaffolds with potentially different biological activities.
One such example is the ring transformation of substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts. These compounds can be converted into substituted 2-imino-5-[2-(phenylamino)ethyl]thiazolidin-4-ones, representing a significant alteration of the original pyrrolidinone skeleton researchgate.netresearchgate.net. Another approach to modifying the pyrrolidinone ring involves ring-contraction strategies from larger heterocyclic systems. For example, a photo-promoted ring contraction of pyridines has been developed to produce pyrrolidine (B122466) derivatives, showcasing a method to construct the pyrrolidine core with various substituents nih.gov.
Reactions at the Carbonyl Group
The carbonyl group, as part of the cyclic amide (lactam) functionality, is the primary site of reactivity in this compound. While the carbonyl carbon of a lactam is less electrophilic than that of a ketone due to resonance with the nitrogen lone pair, the amide group as a whole offers versatile opportunities for derivatization, particularly through reactions at the nitrogen atom.
N-Alkylation and N-Acylation
A common and effective method for modifying this compound is through N-alkylation. This reaction involves the deprotonation of the amide nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide or a similar electrophile. Research by Zhmurenko et al. demonstrates a typical synthetic route where 4-phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent like dioxane or THF, using a strong base such as sodium hydride. researchgate.net This process yields ethyl 4-phenyl-2-oxopyrrolidine-1-acetate. researchgate.net
This initial N-alkylation product serves as a versatile intermediate for further elaboration. The ester moiety can be hydrolyzed under basic conditions to produce 4-phenyl-2-oxopyrrolidine-1-acetic acid. researchgate.net This carboxylic acid can then be activated and coupled with various amines to generate a library of amide derivatives. For instance, using a condensing agent like isobutyl chloroformate in the presence of triethylamine allows for the formation of N-substituted acetamides. researchgate.net This multi-step derivatization, originating from the reactivity of the lactam nitrogen, is a powerful strategy for creating analogues with diverse functionalities. medchemexpress.comresearchgate.net
The following table summarizes a selection of derivatives synthesized via this N-alkylation and subsequent amidation strategy.
| Derivative Name | Amine Reagent | Molecular Formula of Final Product | Reference |
| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide | 2,6-Dimethylaniline | C20H22N2O2 | researchgate.net |
| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,4,6-trimethylanilide | 2,4,6-Trimethylaniline | C21H24N2O2 | researchgate.net |
| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 4-fluoroanilide | 4-Fluoroaniline | C18H17FN2O2 | researchgate.net |
| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid naphthalen-1-ylamide | 1-Naphthylamine | C22H20N2O2 | researchgate.net |
Substitutions at C3 and C5 Positions (e.g., for 4,5-disubstituted derivatives)
Direct substitution on the pre-formed ring of this compound at the C3 and C5 positions presents significant synthetic challenges and is not a commonly reported transformation in the literature.
Substitution at the C5 position, which is adjacent to the ring nitrogen, is even more challenging. This position lacks the acidity of the C3 protons and is not readily activated for nucleophilic or electrophilic attack.
Consequently, the synthesis of 4,5-disubstituted or other polysubstituted pyrrolidin-2-one derivatives typically relies on constructing the heterocyclic ring from acyclic precursors that already contain the desired substituents. unipa.itorganic-chemistry.org Various synthetic strategies, such as 1,3-dipolar cycloadditions or intramolecular cyclizations of functionalized amino acids, allow for the controlled installation of substituents at multiple positions around the pyrrolidine ring. nih.gov This approach provides greater control over the final structure and stereochemistry compared to attempting substitutions on the less reactive, pre-formed lactam ring.
Formation of Polycyclic and Fused Systems (e.g., pyrimidinone derivatives)
The construction of polycyclic and fused heterocyclic systems is a major focus in medicinal chemistry due to the diverse biological activities these scaffolds can exhibit. nih.gov The prompt specifically highlights the formation of pyrimidinone derivatives, which are often synthesized through multicomponent reactions like the Biginelli reaction. wikipedia.orgtaylorandfrancis.comillinois.edu This classic reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form a dihydropyrimidinone. organic-chemistry.org
Despite the synthetic utility of such reactions, the direct use of this compound as a component in a Biginelli-type or similar cyclocondensation reaction to form a fused pyrimidinone is not a documented pathway in the scientific literature. The structure of this compound does not fit the typical profile of the three core components of the Biginelli reaction. organic-chemistry.org While the methylene (B1212753) group at C3 has some acidity, it is generally not as reactive as the active methylene in β-ketoesters. Furthermore, the amide moiety is not a direct substitute for urea in this condensation.
For this compound to serve as a precursor to a fused system, its intrinsic functional groups would need to be leveraged. This could theoretically involve a reaction sequence where the lactam is first modified to introduce functionalities that can participate in a subsequent cyclization. For example, a derivative could be synthesized at the C3 position to introduce a dicarbonyl equivalent, which could then undergo condensation with a urea-like molecule. However, published examples demonstrating the use of this compound as a direct starting material for the synthesis of fused pyrimidinones (B12756618) or other polycyclic systems remain scarce. The synthesis of such fused systems typically starts from precursors specifically designed for the target ring system. researchgate.netsciencescholar.us
Applications in Asymmetric Synthesis and Catalysis
(S)-4-Phenylpyrrolidin-2-one as a Chiral Building Block in Complex Molecule Synthesis
This compound serves as a versatile chiral starting material for the synthesis of more elaborate molecules, particularly those with applications in medicinal chemistry. The inherent chirality of this compound allows for the stereocontrolled introduction of new functionalities, making it a valuable component of the "chiral pool."
Researchers have utilized this compound as a foundational element in the design of novel compounds with potential therapeutic properties. For instance, it has been used as a core structure to develop derivatives exhibiting both nootropic (cognition-enhancing) and anticonvulsant activities. researchgate.net In one approach, this compound is alkylated with ethyl chloroacetate (B1199739), followed by hydrolysis to yield (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. nih.gov This acid is then coupled with various aromatic amines to produce a library of amide derivatives. researchgate.net
One notable derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been investigated as a potential agent for improving cognitive functions after ischemic brain injury. nih.gov The synthesis of this complex molecule highlights the utility of this compound as a reliable chiral precursor.
The following table summarizes the synthesis of a key intermediate derived from this compound:
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | This compound, Ethyl Chloroacetate | Sodium Hydride | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 98% |
| 2 | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | Potassium Hydroxide (B78521), Water/Isopropanol | 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 87% |
This data is compiled from a multi-step synthesis of a novel phenylpyrrolidine derivative. nih.gov
Role as a Chiral Auxiliary in Enantioselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed for potential reuse. Pyrrolidine-based structures, such as the well-known SAMP and RAMP auxiliaries derived from proline, are widely employed in this capacity. nih.gov
While direct applications of this compound as a removable chiral auxiliary are not extensively documented in the reviewed literature, its structural features are analogous to those of highly successful auxiliaries like oxazolidinones. wikipedia.org These auxiliaries control the stereochemical outcome of reactions such as alkylations and aldol (B89426) additions by providing a sterically biased environment. wikipedia.org The phenyl group at the C4 position of the pyrrolidinone ring is well-positioned to exert significant steric influence, a key characteristic for effective stereodirection. This suggests its potential for use in directing enantioselective transformations, even though its primary reported role is as an integral chiral building block.
Derivatives as Ligands or Directing Groups in Transition Metal Catalysis
The pyrrolidine (B122466) scaffold is a cornerstone in the design of chiral ligands for asymmetric transition metal catalysis. mdpi.com By modifying the nitrogen atom or other positions of the this compound ring, a diverse array of ligands can be synthesized. These ligands can coordinate to a metal center, creating a chiral environment that enables the catalysis of enantioselective reactions.
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, and the development of effective chiral ligands is crucial for achieving high enantioselectivity. nih.govnih.gov Ligand-directed C-H functionalization has emerged as a significant strategy for the synthesis of complex molecules. nih.gov
In the context of pyrrolidine synthesis, palladium-catalyzed C-H alkenylation of aliphatic amines has been developed, where an amino acid-derived ligand was shown to be crucial for promoting the reaction. nih.gov This process proceeds through a 5-membered-ring cyclopalladation pathway, leading to functionalized pyrrolidine derivatives. nih.gov While this example does not use a derivative of this compound directly, it demonstrates the principle of using chiral ligands to mediate palladium-catalyzed C-H activation in the formation of pyrrolidine rings. Derivatives of this compound, particularly those that can form chelating structures with palladium, represent a promising class of ligands for such transformations. For instance, pyrrolidinopyridine ligands have been successfully employed in palladium-catalyzed allylic substitutions. researchgate.net
The utility of chiral pyrrolidine-based ligands extends beyond palladium catalysis to a range of other transition metals, including nickel and iridium.
Nickel Catalysis: Nickel-catalyzed cross-coupling reactions are of growing importance due to the metal's lower cost and unique reactivity. dntb.gov.ua Dual catalytic systems combining a nickel catalyst with a pyrrolidine organocatalyst have been developed for the allylation of ketones with allylic alcohols. researchgate.net Furthermore, nickel catalysis has been employed in stereoselective radical additions for the synthesis of non-canonical peptides, where chiral ligands are used to control the stereochemical outcome. nih.gov These examples underscore the potential for chiral ligands derived from this compound to be effective in nickel-catalyzed asymmetric transformations.
Iridium Catalysis: Iridium catalysts are particularly effective in asymmetric hydrogenation and other allylic substitution reactions. researchgate.net The synthesis of polysubstituted pyrrolidines and pyrroles has been achieved through iridium-catalyzed cyclization reactions. thieme-connect.de The versatility of iridium catalysis allows for the formation of branched, chiral products with high levels of regio- and enantioselectivity, often employing modular and readily available chiral ligands. researchgate.net The development of this compound-based ligands for iridium catalysis could provide new avenues for the asymmetric synthesis of complex nitrogen-containing heterocycles.
The following table provides examples of pyrrolidine derivatives in metal-catalyzed reactions:
| Metal | Reaction Type | Role of Pyrrolidine Derivative | Reference |
| Palladium | C-H Alkenylation | Ligand to control cyclopalladation | nih.gov |
| Nickel | Ketone Allylation | Co-catalyst with Ni(II) pre-catalyst | researchgate.net |
| Iridium | Cyclization | Formation of pyrrolidine products | thieme-connect.de |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation in (S)-4-Phenylpyrrolidin-2-one Synthesis
The synthesis of this compound has been the subject of various mechanistic studies to understand the underlying reaction pathways and the origins of stereoselectivity. These investigations are crucial for optimizing existing synthetic routes and designing new, more efficient methodologies.
A significant advancement in the synthesis of γ-lactams, including 4-phenylpyrrolidin-2-one, involves an aza-Baeyer-Villiger rearrangement. researchgate.netorgsyn.org Mechanistic investigations have revealed that this reaction proceeds through a pathway distinctly different from the classical Beckmann rearrangement. The key to this transformation is the use of an aminating agent with an ambivalent character, which leads to the formation of a Criegee-like intermediate. researchgate.netorgsyn.orgorganic-chemistry.org
The rearrangement occurs from this intermediate before an oxime species can be formed. researchgate.netorgsyn.orgorganic-chemistry.org This is a critical distinction from the Beckmann rearrangement, which typically involves the rearrangement of an oxime. The migratory aptitude of the adjacent groups in this aza-Baeyer-Villiger reaction is consistent with that of the parent Baeyer-Villiger oxidation, allowing for a highly regioselective, stereospecific, and chemoselective nitrogen insertion. researchgate.netorganic-chemistry.org This process offers a milder alternative to the often harsh conditions required for the Schmidt and Beckmann reactions. organic-chemistry.org
Experimental evidence supporting the aza-Baeyer-Villiger pathway includes the observation that an oxime ester, which could be formed as a side-product, does not convert to the γ-lactam under the reaction conditions. orgsyn.org This indicates that the oxime is not an intermediate in the main reaction pathway leading to the lactam. The reaction demonstrates high enantiospecificity (>99%) and regioselectivity (up to >99:1). researchgate.net
Table 1: Comparison of Mechanistic Features
| Feature | Aza-Baeyer-Villiger Rearrangement | Beckmann Rearrangement |
| Key Intermediate | Criegee-like intermediate researchgate.netorgsyn.orgorganic-chemistry.org | Oxime |
| Reaction Conditions | Mild organic-chemistry.org | Often harsh |
| Stereospecificity | High (>99%) researchgate.net | Variable |
| Regioselectivity | High (up to >99:1) researchgate.net | Dependent on oxime geometry |
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds like this compound. Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. frontiersin.org
In the context of producing chiral lactams, ketoreductases (KREDs) are often employed. frontiersin.org These enzymes catalyze the asymmetric reduction of a ketone functionality. frontiersin.org For substrates amenable to DKR, a racemic starting material is used, and the enzyme selectively reduces one enantiomer. frontiersin.orgchemrxiv.org A compatible racemization catalyst, which can be a chemical or another enzymatic catalyst, simultaneously converts the remaining enantiomer of the starting material to the reactive form. researchgate.net
The stereochemical outcome is governed by the specific enzyme-substrate interactions within the active site of the ketoreductase. The enzyme's three-dimensional structure creates a chiral environment that preferentially binds one enantiomer of the substrate in an orientation suitable for reduction. This selectivity is the result of a complex network of interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance, between the substrate and the amino acid residues of the enzyme's active site. The development of protein engineering has allowed for the modification of these enzymes to enhance their activity and selectivity for specific substrates. frontiersin.org
The nitro-Mannich (or aza-Henry) reaction is a versatile carbon-carbon bond-forming reaction that can be employed in the stereoselective synthesis of pyrrolidinones. nih.govucl.ac.ukwikipedia.org This reaction involves the addition of a nitroalkane to an imine. nih.govwikipedia.org In the synthesis of substituted pyrrolidin-2-ones, a conjugate addition to a nitroacrylate can be followed by an in-situ nitro-Mannich reaction and subsequent spontaneous lactamization to form the desired five-membered ring. ucl.ac.uk
This one-pot cascade reaction can generate three contiguous stereocenters with high diastereoselectivity. ucl.ac.uk The general mechanism for a base-catalyzed nitro-Mannich reaction involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the imine carbon. nih.gov The presence of electron-withdrawing groups on the imine nitrogen atom enhances the polarizability of the C=N double bond, facilitating the reaction. nih.gov
The origin of diastereoselectivity in these reactions is a subject of detailed mechanistic analysis. The relative stereochemistry of the newly formed chiral centers is determined during the carbon-carbon bond formation step. The transition state geometry, which is influenced by factors such as the nature of the catalyst, solvents, and substituents on both the nitroalkane and the imine, dictates which diastereomer is formed preferentially. For instance, certain catalytic systems favor the formation of syn-β-nitroamines, while others lead to the anti-products. wikipedia.org Understanding these controlling factors is essential for the rational design of highly diastereoselective syntheses of polysubstituted pyrrolidinones.
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms, reactivity, and conformational behavior of molecules like this compound and the reactions used to synthesize it.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. nih.govmdpi.commdpi.com In the context of this compound synthesis, DFT calculations can be employed to study the reactivity of starting materials, the stereoselectivity of key reaction steps, and the stability of transient intermediates. chemrxiv.orgrsc.org
For palladium-catalyzed reactions, such as the α-arylation of lactams to form quaternary stereocenters, DFT can be used to elucidate the mechanism and the role of various intermediates. nih.gov For example, the stability and reactivity of palladacycle intermediates, which are key species in many palladium-catalyzed C-H activation and cross-coupling reactions, can be computationally modeled. rsc.orgchemrxiv.org These calculations can help to understand the factors that control the stereochemical outcome of the reaction, such as the nature of the ligand on the palladium catalyst. By comparing the energy barriers for different reaction pathways, the most likely mechanism can be identified. rsc.org
DFT can also be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide insights into the chemical behavior of the molecules involved in the synthesis. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) can help to predict the regioselectivity of reactions. mdpi.com
Table 2: Applications of DFT in Studying Reaction Mechanisms
| Application | Description |
| Reaction Pathway Analysis | Calculation of the energies of reactants, transition states, and products to determine the most favorable reaction pathway. rsc.org |
| Intermediate Stability | Assessment of the relative energies of transient species like palladacycle intermediates to understand their role in the catalytic cycle. chemrxiv.org |
| Stereoselectivity Prediction | Modeling of transition states leading to different stereoisomers to predict and explain the observed stereochemical outcomes. |
| Reactivity Descriptors | Calculation of electronic properties to quantify and predict the reactivity of molecules. mdpi.com |
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the conformational behavior of flexible molecules like this compound. nih.gov The pyrrolidinone ring can adopt various conformations, and the orientation of the phenyl substituent is also flexible. MD simulations can provide a detailed picture of the accessible conformations and the energetic landscape connecting them. mdpi.com
By simulating the molecule in a relevant environment, such as in a solvent or interacting with a biological target, MD can reveal how these interactions influence its conformational preferences. nih.govbiorxiv.org This information is crucial for understanding its biological activity and for the design of new derivatives with improved properties. For instance, understanding the conformational ensemble of a molecule can be critical in drug design, as the biologically active conformation may not be the lowest energy conformation in isolation. mdpi.com MD simulations can also be used to study the dynamics of enzyme-substrate binding, providing insights into the factors that control enzymatic catalysis and selectivity. biorxiv.org
Theoretical Predictions of Transition States and Reaction Energy Profiles
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, particularly in the realm of stereoselective synthesis involving chiral molecules like this compound. Through the use of quantum chemical calculations, researchers can model reaction pathways, identify and characterize transition states, and compute reaction energy profiles. These theoretical investigations provide profound insights into the factors governing reactivity and selectivity.
For instance, in studies of reactions involving pyrrolidine (B122466) derivatives, computational models have been used to propose and validate reaction mechanisms. A possible reaction mechanism for the interaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was proposed based on computational results, with the main product being formed favorably via the pathway with the lowest activation energy. beilstein-journals.org DFT calculations in such cases have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org
In the context of electrophilic aminoalkenylation of pyrroles, a related heterocyclic system, quantum chemical calculations have been applied to map out the Gibbs energy profile of the reaction. pku.edu.cn These studies identified the transition state for the initial protonation step and the subsequent electrophilic addition, calculating the activation free energies for each step. pku.edu.cn Such analyses can also reveal complex reaction dynamics, such as post-transition state bifurcations, where a single transition state leads to multiple intermediates. pku.edu.cn
The general approach involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. chemrxiv.org Various algorithms, such as the nudged elastic band (NEB) or growing string method (GSM), are used to find these transition state structures. chemrxiv.org Once located, the energy of the transition state relative to the reactants provides the activation barrier, a critical parameter in predicting reaction rates and selectivity.
While specific, detailed transition state calculations and full reaction energy profiles for reactions directly involving this compound are not extensively documented in the provided literature, the principles from related systems are directly applicable. The table below illustrates the type of data generated from such computational studies on a model reaction involving a pyrrole (B145914), providing insight into the key energetic parameters that are typically determined.
Table 1: Illustrative Reaction Energy Profile Data from a Computational Study of a Pyrrole Reaction
| Reaction Step | Species | Description | Relative Free Energy (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |
| 1 | TS1 | Protonation of Ynamide | N/A | 11.8 |
| 2 | IN1 | Cation-π Complex | - | - |
| 3 | TS2 | Electrophilic Addition | N/A | 2.8 |
| 4 | IN2 | C2-addition Intermediate | - | - |
| 5 | IN3 | C3-addition Intermediate | - | - |
| 6 | TS3 | nih.govchemicalbook.com-Alkenyl Shift | N/A | 22.6 |
| 7 | TS4 | Deprotonation to C2-Product | N/A | < TS3 |
| 8 | TS5 | Deprotonation to C3-Product | N/A | < TS3 |
This table is based on data for the aminoalkenylation of pyrrole and is intended to be illustrative of the outputs of computational studies on related heterocyclic systems. pku.edu.cn The data showcases how computational chemistry can quantify the energy barriers between different stages of a reaction, thereby explaining the observed product distribution. pku.edu.cn
These theoretical predictions are invaluable for rationalizing experimental observations, such as enantioselectivity in asymmetric catalysis, and for designing new, more efficient synthetic routes.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Methods for (S)-4-Phenylpyrrolidin-2-one
While established methods for the synthesis of this compound exist, ongoing research is focused on improving efficiency, reducing environmental impact, and enhancing enantioselectivity. A key area of development is the exploration of catalytic systems that can streamline production. For instance, innovative approaches such as a one-pot photo-enzymatic cascade process are being investigated. This method integrates a light-driven cross-coupling reaction with a biocatalytic carbene transfer, which could lead to superior stereoselectivity (up to 99% enantiomeric excess) and a more sustainable catalytic system compared to traditional methods rsc.org.
| Method | Key Features | Potential Advantages |
| Photo-enzymatic Cascade | Integration of photocatalysis and enzymatic catalysis in a one-pot reaction. | High enantioselectivity, sustainable, efficient C-H functionalization rsc.org. |
| Asymmetric Aza-Baeyer-Villiger | Stereoselective rearrangement of a prochiral cyclobutanone. | Direct access to enantiopure product, potential for high atom economy. |
| Green Chemistry Approaches | Utilization of eco-friendly solvents, catalysts, and reagents. | Reduced environmental impact, improved safety profile, potential for cost reduction. |
Exploration of Novel Reactivity and Functionalization Pathways for Advanced Derivatives
The core structure of this compound offers multiple sites for chemical modification, and future research will continue to explore novel functionalization pathways to generate advanced derivatives with tailored properties. The nitrogen atom of the lactam ring is a primary target for modification. For example, alkylation of the nitrogen with reagents like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) is a common strategy to introduce new functional groups, which can then be further elaborated researchgate.netnih.gov. This has been used to synthesize derivatives with acetic acid side chains, which can be converted into a variety of amides researchgate.net.
Beyond the nitrogen, direct C-H functionalization of the pyrrolidinone ring is an emerging area of significant interest. Photo-enzymatic methods have shown promise for the enantioselective C(sp3)–H functionalization at the α-position to the nitrogen, creating chiral α-functionalized phenylpyrrolidine compounds rsc.org. This approach opens the door to a wide range of previously inaccessible derivatives. Future studies will likely focus on expanding the scope of these reactions to introduce diverse functionalities, creating libraries of novel compounds for screening in various applications.
| Functionalization Site | Reaction Type | Example Reagents | Resulting Structure |
| N1-position (Lactam) | Alkylation | Ethyl chloroacetate, Ethyl bromoacetate researchgate.netnih.gov | N-substituted pyrrolidinones |
| C5-position (α to N) | C-H Functionalization | Photo-enzymatic carbene transfer rsc.org | α-functionalized pyrrolidinones |
| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Substituted phenyl derivatives |
Advanced Applications in Complex Molecule Synthesis and Material Science
The utility of this compound and its derivatives as building blocks in the synthesis of complex molecules is a major driver of current research. These scaffolds are being incorporated into larger molecules with potential therapeutic applications, including anticonvulsant and nootropic agents researchgate.net. For instance, derivatives have been designed and synthesized as factor Xa inhibitors and as potential agents for restoring cognitive function after ischemic brain injury nih.govnih.govmdpi.comresearchgate.net. The defined stereochemistry of the parent molecule is crucial for creating specific interactions with biological targets.
In the realm of material science, pyrrolidinone derivatives are being explored for their potential to enhance the properties of advanced materials nbinno.com. Their unique structure can be leveraged in the development of specialized polymers, coatings, and novel composite materials nbinno.com. Pyrrolidinone-based structures can influence the mechanical, thermal, and chemical resistance properties of the final materials nbinno.com. Future research may focus on synthesizing polymers with the this compound moiety as a repeating unit or as a pendant group to create materials with specific chirality-dependent optical or recognition properties. The use of related compounds like poly(N-vinyl-2-pyrrolidone) as a surfactant in the synthesis of nanoparticles suggests further applications in nanotechnology and catalysis researchgate.net.
Synergistic Integration of Experimental and Computational Methodologies for Rational Design
The convergence of experimental synthesis and computational modeling represents a powerful paradigm for the future of research involving this compound derivatives. In silico techniques are increasingly being used to guide the design of new molecules with desired properties, thereby reducing the time and cost associated with traditional trial-and-error approaches nih.govmdpi.comresearchgate.net.
Computational methods such as molecular docking and molecular dynamics simulations are employed to predict how derivatives will bind to specific biological targets, such as enzymes or receptors nih.govmdpi.comresearchgate.netnih.gov. For example, docking studies have been used to hypothesize that certain phenylpyrrolidine derivatives could affect AMPA receptor function or to understand interactions with phosphodiesterases nih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate specific structural features of pyrrolidinone derivatives with their biological activity, which helps in designing new compounds with enhanced potency nih.govscispace.com. This rational design approach, where computational predictions are validated and refined through targeted synthesis and experimental testing, will accelerate the discovery of novel compounds for applications in medicine and material science nih.govscispace.com. Computational studies can also elucidate reaction mechanisms, helping to optimize synthetic pathways for greater efficiency beilstein-journals.org.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (S)-4-Phenylpyrrolidin-2-one, and how do their yields compare under standard conditions?
- Methodological Answer : Two key approaches are enzymatic catalysis and chemical synthesis.
- Enzymatic Dynamic Kinetic Resolution (DKR) : ω-Transaminases catalyze the stereoselective amination of ketones, yielding this compound with moderate enantioselectivity (up to 52.7% yield under optimized conditions) .
- Amination-Lactamization Cascade : Flavin-dependent monooxygenases enable the conversion of prochiral amines into lactams via a one-pot cascade reaction, achieving higher stereochemical purity but requiring precise pH and temperature control .
- Data Comparison : Enzymatic DKR offers scalability but lower yields, while cascade reactions require specialized catalysts and optimization.
Q. How can the absolute stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the crystal structure to determine bond angles and puckering parameters of the pyrrolidinone ring. For example, envelope conformations with q2 = 0.2816 Å and φ2 = 115.6° are indicative of stereochemical configuration .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases, comparing retention times to reference standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid : In case of inhalation, move to fresh air; for skin exposure, wash with soap and water. Consult safety data sheets (SDS) for compound-specific hazards (e.g., CAS 105526-85-0) .
Advanced Research Questions
Q. How can enantioselectivity be improved in the enzymatic synthesis of this compound?
- Methodological Answer :
- Enzyme Engineering : Use directed evolution or rational design to modify ω-transaminase active sites, enhancing substrate specificity. For example, mutations at residues interacting with the phenyl group can reduce steric hindrance .
- Reaction Optimization : Adjust pH (6.5–8.5), temperature (25–40°C), and co-solvents (e.g., DMSO ≤10% v/v) to stabilize enzyme activity and substrate binding .
Q. What analytical techniques are suitable for resolving contradictory data on the polymorphic forms of this compound?
- Methodological Answer :
- X-Ray Powder Diffraction (XRPD) : Compare experimental patterns (e.g., peaks at 2θ = 12.4°, 18.7°, 24.3°) with simulated data from SCXRD to identify crystalline vs. amorphous phases .
- Differential Scanning Calorimetry (DSC) : Measure melting endotherms to detect polymorphic transitions (e.g., sharp peaks at 407–409 K indicate high crystallinity) .
Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic systems?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic (amide nitrogen) and electrophilic (carbonyl carbon) sites.
- Kinetic Isotope Effects (KIE) : Study deuterium substitution at the α-carbon to probe rate-determining steps in reactions like hydrogenation or oxidation .
Q. What strategies mitigate racemization during the purification of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
